molecular formula C16H13ClN2O3S B2980679 3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 912759-67-2

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2980679
CAS No.: 912759-67-2
M. Wt: 348.8
InChI Key: STSDBOBGKVALTR-UHFFFAOYSA-N
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Description

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of 3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4,7-dimethoxybenzaldehyde in the presence of an acid catalyst to form the benzothiazole ring. The resulting intermediate is then reacted with 3-chlorobenzoyl chloride to form the final product .

Chemical Reactions Analysis

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and proteases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-11-6-7-12(22-2)14-13(11)18-16(23-14)19-15(20)9-4-3-5-10(17)8-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSDBOBGKVALTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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